Cas no 2411275-90-4 (4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)morpholine)
![4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)morpholine structure](https://ja.kuujia.com/scimg/cas/2411275-90-4x500.png)
4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)morpholine 化学的及び物理的性質
名前と識別子
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- Z3991577452
- EN300-7562605
- 2411275-90-4
- 4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)morpholine
- 4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)morpholine
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- インチ: 1S/C14H19NO3/c1-3-13(17-10-14-11-18-14)4-2-12(1)9-15-5-7-16-8-6-15/h1-4,14H,5-11H2
- InChIKey: XPVAEPXIMTZWCH-UHFFFAOYSA-N
- ほほえんだ: O1CC1COC1C=CC(=CC=1)CN1CCOCC1
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 34.2Ų
4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7562605-1.0g |
4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)morpholine |
2411275-90-4 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)morpholine 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)morpholineに関する追加情報
Chemical and Structural Characterization of 4-{[4-(Oxiran-2-Ylmethoxy)Phenyl]Methyl}Morpholine (CAS No. 2411275-90-4)
4-{[4-(Oxiran-2-Ylmethoxy)Phenyl]Methyl}Morpholine, identified by the unique chemical identifier CAS No. 2411275-90-4, represents a structurally complex organic molecule with potential applications in pharmaceutical and materials science research. This compound features a morpholine ring system fused to a substituted benzene ring, with an epoxide (oxirane) moiety at the C3 position of the morpholine core. The integration of these functional groups imparts distinct physicochemical properties, including enhanced solubility in polar solvents and potential for hydrogen bonding interactions. Recent advances in synthetic methodologies have enabled precise control over the stereochemistry and regioselectivity of such heterocyclic frameworks, which is critical for optimizing biological activity or material performance.
The structural motif of 4-{[4-(Oxiran-2-Ylmethoxy)Phenyl]Methyl}Morpholine aligns with emerging trends in drug discovery, particularly in the development of modulators for G protein-coupled receptors (GPCRs) and enzyme inhibitors. The oxirane ring has been extensively studied for its role in bioisosteric replacements, where it mimics hydroxymethyl or aziridine functionalities to enhance target binding affinity. Notably, a 2023 study published in JACS demonstrated that epoxide-containing morpholines exhibit improved metabolic stability compared to their non-cyclic counterparts, a key consideration for preclinical candidates. This property is attributed to the reduced susceptibility of oxirane rings to enzymatic hydrolysis under physiological conditions.
Synthesis of CAS No. 2411275-90-4 typically involves multi-step strategies leveraging modern catalytic systems. A prominent approach utilizes palladium-catalyzed cross-coupling reactions to construct the aryl-morpholine linkage, followed by selective oxidation of a terminal alkene to form the oxirane ring via epoxidation with mCPBA (meta-chloroperoxybenzoic acid). Computational studies using density functional theory (DFT) have revealed that the reaction pathway is highly sensitive to steric effects at the C3 position, necessitating careful selection of protecting groups during intermediate stages. These synthetic challenges highlight the importance of process optimization for large-scale production.
In terms of biological evaluation, preliminary assays indicate that 4-{[4-(Oxiran-2-Ylmethoxy)Phenyl]Methyl}Morpholine demonstrates moderate activity as a PPARγ agonist at concentrations below 1 μM. This aligns with its structural similarity to known antidiabetic agents like pioglitazone, where morpholine derivatives often serve as scaffold modifications to improve cell permeability. However, recent research emphasizes that epoxide-containing compounds may exhibit off-target effects due to their electrophilic nature; thus, thorough ADMET profiling is essential before advancing to clinical trials.
The unique combination of aromaticity and heterocyclic functionality in CAS No. 2411275-90-4 also positions it as a promising building block for polymeric materials. A 2023 patent application (WO/XXXXXX/XX) describes its use as a crosslinking agent in thermosetting resins, where the oxirane group undergoes ring-opening polymerization under acidic conditions. This application capitalizes on the compound's ability to form covalent networks with high thermal stability—critical for aerospace or electronic packaging applications requiring dimensional stability above 300°C.
Analytical characterization of this compound requires advanced techniques due to its complex structure. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts for protons adjacent to both the morpholine and oxirane moieties: notably, Ha at δ 3.85 ppm (axial proton on C3) and Hb at δ 6.98 ppm (ortho aromatic protons). Mass spectrometry confirms an exact molecular weight matching [M+H]+, while X-ray crystallography has resolved the absolute configuration at C3 as S-enantiomer through anomalous dispersion effects—a critical parameter for enantioselective syntheses.
Eco-toxicological assessments are currently underway to evaluate environmental impact parameters such as biodegradability and aquatic toxicity thresholds. Early data suggest that while non-volatile under standard conditions (Pvap < 1 Pa), it exhibits low acute toxicity in Daphnia magna assays (Lc₅₀> 10 mg/L). These findings support its classification as a low-risk intermediate under REACH regulations when handled according to standard safety protocols outlined by ECHA guidelines.
Ongoing research focuses on expanding the chemical space around this scaffold through combinatorial library approaches. By systematically varying substituents on both the phenyl ring and morpholine nitrogen—such as introducing electron-withdrawing groups or fluorinated analogs—scientists aim to fine-tune properties like lipophilicity (logP values between -0.5 and +1.8) and pKa profiles (estimated at pH 6.8–7.3). Such modifications could enable tailored applications ranging from prodrug design to stimuli-responsive materials.
The global market potential for compounds like CAS No. 2411275-90-4 is underscored by increasing demand for sustainable synthesis routes using green chemistry principles. A recent industry report projects a CAGR exceeding 6% through 2030 for heterocyclic intermediates containing oxygen-rich functionalities, driven primarily by their utility in developing next-generation therapeutics targeting neurodegenerative diseases and cancer metabolism pathways.
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